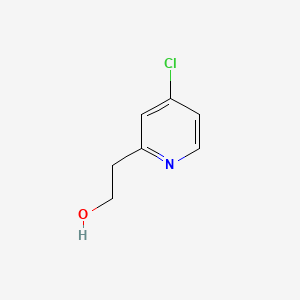
(+/-)-Anatoxin A fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Anatoxin A fumarate is a potent neurotoxin produced by certain cyanobacteria. It is known for its rapid action and high toxicity, which can cause severe neurological symptoms and even death in animals and humans. The compound is a bicyclic amine alkaloid and is often studied for its effects on the nervous system.
Mecanismo De Acción
- The primary target of rac-Anatoxin A Fumarate is not well understood, similar to dimethyl fumarate. However, it is thought to involve the degradation of rac-Anatoxin A Fumarate to its active metabolite, monomethyl fumarate (MMF) .
- MMF then up-regulates the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . Nrf2 is a transcription factor that plays a crucial role in antioxidant responses and cellular defense against oxidative stress .
- Rac-Anatoxin A Fumarate likely inhibits the differentiation of specific immune T-cells (T helper cell 1 and 17) and reduces the recruitment of neutrophils during inflammation .
- By activating the Nrf2 pathway, MMF enhances the expression of antioxidant proteins, protecting against oxidative damage .
- The Nrf2 pathway regulates antioxidant responses by promoting the expression of genes involved in detoxification, antioxidant defense, and cellular protection .
- Rac-Anatoxin A Fumarate’s impact on glycolysis and cell respiration may also play a role .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Análisis Bioquímico
Biochemical Properties
The role of (+/-)-Anatoxin A fumarate in biochemical reactions is complex and multifaceted. It interacts with various enzymes, proteins, and other biomolecules, influencing a range of biochemical processes. For instance, it has been suggested that this compound may interact with enzymes involved in the tricarboxylic acid (TCA) cycle, such as fumarate hydratase . This enzyme converts fumarate, an intermediate in the TCA cycle, into malate
Cellular Effects
This compound exerts a variety of effects on different types of cells and cellular processes. It has been suggested that this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, studies have shown that this compound can modulate the immune/inflammatory response, potentially rescuing nerve cells and improving neurological function after stroke in rats .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a range of interactions at the molecular level. It has been suggested that this compound can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, this compound has been found to trigger the activation of specific inflammation-related pathways .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in a study on rats, dimethyl fumarate treatment significantly decreased infarction volume and improved neurobehavioral deficits after middle cerebral artery occlusion
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been suggested that this compound may interact with enzymes involved in the TCA cycle, such as fumarate hydratase . This could potentially affect metabolic flux or metabolite levels.
Subcellular Localization
It has been suggested that fumarase, an enzyme that converts fumarate into malate, is mainly localized in mitochondria
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Anatoxin A fumarate involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One common synthetic route starts with the preparation of a bicyclic intermediate, which is then subjected to various chemical reactions to introduce the necessary functional groups. The final step involves the formation of the fumarate salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-Anatoxin A fumarate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives with different functional groups, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
(+/-)-Anatoxin A fumarate has several scientific research applications, including:
Chemistry: The compound is used as a model system to study the reactivity and stability of bicyclic amine alkaloids.
Biology: Researchers use this compound to investigate the effects of neurotoxins on the nervous system and to develop antidotes for cyanobacterial poisoning.
Medicine: The compound is studied for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: this compound is used in the development of biosensors for detecting cyanobacterial toxins in water supplies.
Comparación Con Compuestos Similares
(+/-)-Anatoxin A fumarate can be compared with other similar compounds, such as:
Anatoxin A: The non-fumarate form of the compound, which has similar neurotoxic effects but different solubility and stability properties.
Saxitoxin: Another potent neurotoxin produced by cyanobacteria, which also targets the nervous system but has a different mechanism of action.
Microcystin: A hepatotoxin produced by cyanobacteria, which primarily affects the liver rather than the nervous system.
The uniqueness of this compound lies in its rapid action and high potency as a neurotoxin, making it a valuable tool for studying the effects of neurotoxins and developing countermeasures for cyanobacterial poisoning.
Propiedades
Número CAS |
1219922-30-1 |
|---|---|
Fórmula molecular |
C14H19NO5 |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
1-(9-azabicyclo[4.2.1]non-2-en-2-yl)ethanone;but-2-enedioic acid |
InChI |
InChI=1S/C10H15NO.C4H4O4/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;5-3(6)1-2-4(7)8/h4,8,10-11H,2-3,5-6H2,1H3;1-2H,(H,5,6)(H,7,8) |
Clave InChI |
ZJSIFVODFDHYJU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CC(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O |
Apariencia |
Assay:≥98%An off-white to cream solid |
Sinónimos |
1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)ethanone 2-Butenedioate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



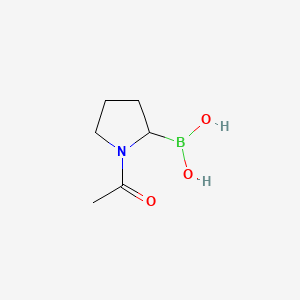
![(2R,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3',6'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4'-cyclohexene]-6-carboxylic acid](/img/structure/B568694.png)

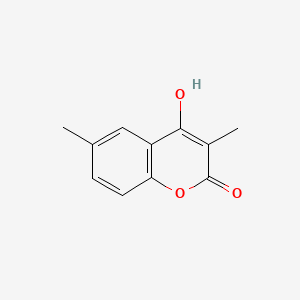
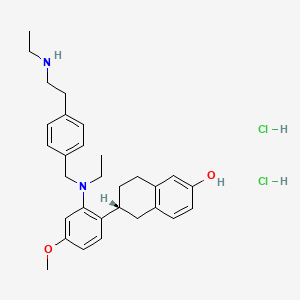
![5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol](/img/structure/B568707.png)
![2-(Methylamino)benzo[d]thiazol-4-ol](/img/structure/B568708.png)
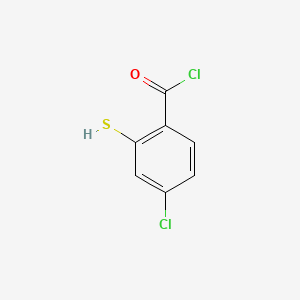

![2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B568713.png)
